molecular formula C13H10N2O3S2 B2582042 5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinol CAS No. 341968-29-4

5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinol

Cat. No. B2582042
CAS RN: 341968-29-4
M. Wt: 306.35
InChI Key: MWPBAVZRZBVJHV-UHFFFAOYSA-N
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Description

5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinol, also known as 5-PS2PY, is a type of highly reactive small molecule that has been studied for its potential applications in scientific research. It is a member of the pyrimidinol family of molecules, which are characterized by their sulfur-containing functional groups and their ability to form strong hydrogen bonds. 5-PS2PY is also a type of organosulfur compound, which are compounds containing both carbon and sulfur atoms. These compounds have been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antifungal effects.

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of pyrimidinol with phenylsulfonyl groups have been synthesized and evaluated for antimicrobial properties. For instance, novel series of pyrazolopyrimidines incorporating mono- and diphenylsulfonyl groups have shown promising antimicrobial activities, with some derivatives surpassing the reference drug's effectiveness against various bacteria and fungi. This suggests that incorporating phenylsulfonyl moieties into pyrimidinol derivatives could enhance their antimicrobial potential (Alsaedi, Farghaly, & Shaaban, 2019).

Antifolate and Antitumor Agents

Compounds similar to 5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinol have been explored for their antifolate and antitumor activities. Classical and nonclassical analogs of such compounds have shown potential as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical in the folate pathway, which is a target for cancer chemotherapy. This research avenue suggests that pyrimidinol derivatives could serve as a basis for developing new antitumor agents (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Serotonin Receptor Antagonists

Moreover, derivatives incorporating the phenylsulfonyl group have been identified as potent and selective antagonists of the serotonin 5-HT6 receptor. This receptor is implicated in various central nervous system (CNS) disorders, suggesting that compounds with this structural motif could have therapeutic applications in treating CNS diseases. The synthesis and biological study of such compounds underline the importance of the phenylsulfonyl group in achieving high receptor binding affinity and selectivity (Ivachtchenko et al., 2010).

Antihyperglycemic Agents

Additionally, certain thiazolidinediones and thiazolidine-2,4-diones derivatives, featuring arylsulfonyl and arylsulfanyl groups, have been explored for their antihyperglycemic effects. These studies suggest that structurally related compounds might also hold potential as oral antihyperglycemic agents, indicating a broad spectrum of biomedical applications beyond antimicrobial and antitumor activities (Wrobel et al., 1998).

properties

IUPAC Name

5-(benzenesulfonyl)-2-prop-2-ynylsulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S2/c1-2-8-19-13-14-9-11(12(16)15-13)20(17,18)10-6-4-3-5-7-10/h1,3-7,9H,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPBAVZRZBVJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinol

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